molecular formula C7H11N3O B13177500 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one

2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one

Cat. No.: B13177500
M. Wt: 153.18 g/mol
InChI Key: MHCCAHZDESRNRP-UHFFFAOYSA-N
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Description

2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

2-amino-1-(1-ethylimidazol-4-yl)ethanone

InChI

InChI=1S/C7H11N3O/c1-2-10-4-6(9-5-10)7(11)3-8/h4-5H,2-3,8H2,1H3

InChI Key

MHCCAHZDESRNRP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(N=C1)C(=O)CN

Origin of Product

United States

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